7-(3-Aminopyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
7-(3-Aminopyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Aminopyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves multi-step organic reactions. Common starting materials include naphthyridine derivatives, which undergo various chemical transformations such as halogenation, amination, and fluorination.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
7-(3-Aminopyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-Aminopyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can be complex and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives, such as:
- 1,8-Naphthyridine-3-carboxylic acid derivatives
- Fluoroquinolones
- Pyrrolidinyl-substituted naphthyridines
Uniqueness
The uniqueness of 7-(3-Aminopyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
84424-24-8 |
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Molecular Formula |
C15H16F2N4O3 |
Molecular Weight |
338.31 g/mol |
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H16F2N4O3/c16-2-4-21-7-10(15(23)24)12(22)9-5-11(17)14(19-13(9)21)20-3-1-8(18)6-20/h5,7-8H,1-4,6,18H2,(H,23,24) |
InChI Key |
OMDGGTYCELVKRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)CCF)C(=O)O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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